4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
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Overview
Description
4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a benzodioxole moiety with a pyranoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the heteroaryl indole moiety . This reaction often employs catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl as ligands, with cesium carbonate as the base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace specific atoms or groups with different ones, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biological assays to investigate its effects on cellular processes and pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione involves its interaction with molecular targets such as tubulin . By binding to tubulin, it disrupts microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells. This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)propanoic acid: This compound also contains the benzodioxole group and is used in various chemical applications.
Uniqueness
4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is unique due to its combination of the benzodioxole and pyranoquinoline structures, which confer distinct chemical and biological properties. Its ability to target tubulin and induce apoptosis in cancer cells sets it apart from other compounds with similar structures.
Properties
Molecular Formula |
C21H17NO7 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione |
InChI |
InChI=1S/C21H17NO7/c1-25-14-7-12(18(26-2)20-19(14)27-9-28-20)11-8-15(23)29-17-10-5-3-4-6-13(10)22-21(24)16(11)17/h3-7,11H,8-9H2,1-2H3,(H,22,24) |
InChI Key |
XWBDFUFOCGQUIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C3CC(=O)OC4=C3C(=O)NC5=CC=CC=C54)OC)OCO2 |
Origin of Product |
United States |
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